molecular formula C17H13N5O4 B6040916 4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B6040916
M. Wt: 351.32 g/mol
InChI Key: CDHOVXGQCCAHMK-UHFFFAOYSA-N
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Description

4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a furan ring, a tetrazole ring, and a pyrrolone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(2-methyltetrazol-5-yl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4/c1-21-19-17(18-20-21)22-13(10-6-3-2-4-7-10)12(15(24)16(22)25)14(23)11-8-5-9-26-11/h2-9,13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHOVXGQCCAHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Construction of the pyrrolone ring: This step might involve cyclization reactions using suitable starting materials and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl group or other reducible sites.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: It might act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound could be a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with metabolic pathways: Affecting the synthesis or degradation of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the methyl group on the tetrazole ring.

    4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHYL-2H-1,2,3,4-TETRAZOL-5-YL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Contains a thione group instead of a carbonyl group.

Uniqueness

The presence of both the furan and tetrazole rings, along with the hydroxyl and carbonyl groups, makes this compound unique. These functional groups can interact in complex ways, potentially leading to unique biological activities and chemical reactivity.

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